

Application Notes & Protocols: Analytical Methods for 2-(Hydroxymethyl)-6-methylpyridin-3-ol

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-6-methylpyridin-3-ol

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Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of **2-(Hydroxymethyl)-6-methylpyridin-3-ol**. The methods described herein are essential for purity assessment, metabolite identification, and pharmacokinetic studies in drug discovery and development. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Information

Property	Value	Source
IUPAC Name	2-(hydroxymethyl)-6-methylpyridin-3-ol	[1]
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]
CAS Number	42097-42-7	[1]
SMILES	<chem>CC1=NC(=C(C=C1)O)CO</chem>	[1][2]
InChI	InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3	[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is a robust method for the quantification of **2-(Hydroxymethyl)-6-methylpyridin-3-ol** in various matrices, including bulk substance and biological fluids. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation. A similar approach has been successfully used for the analysis of other hydroxymethyl-pyridyl metabolites[3].

Protocol: HPLC Analysis

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 2-3) ^[4]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 239 nm ^[4]
Internal Standard	Phenacetin or a structurally similar compound ^[4]

Sample Preparation (for biological fluids):

- Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.
- Vortex: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
- Supernatant Collection: Transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
- Injection: Inject the reconstituted sample into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the identification of **2-(Hydroxymethyl)-6-methylpyridin-3-ol**, especially for confirming its presence in complex mixtures or as a metabolite. Due to the polar nature and low volatility of the analyte, derivatization is typically required.^[5]

Protocol: GC-MS Analysis

Parameter	Recommended Condition
GC Column	HP-1 methyl siloxane capillary column (30.0 m x 320 µm x 1.00 µm) or similar[6]
Carrier Gas	Helium at a constant flow of 2.0 mL/min[6]
Inlet Temperature	250 °C[6]
Injection Mode	Splitless[6]
Oven Program	Start at 70 °C for 2 min, then ramp to 270 °C at 20 °C/min[6]
MS Detector	Mass selective detector
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-500[6]

Derivatization (Trimethylsilylation):

- Drying: Evaporate the sample extract to complete dryness.
- Methoximation: Add 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30 °C for 90 minutes.[7]
- Silylation: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37 °C for 30 minutes.[7]
- Injection: Inject the derivatized sample into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of **2-(Hydroxymethyl)-6-methylpyridin-3-ol**.

¹H NMR Spectral Data:

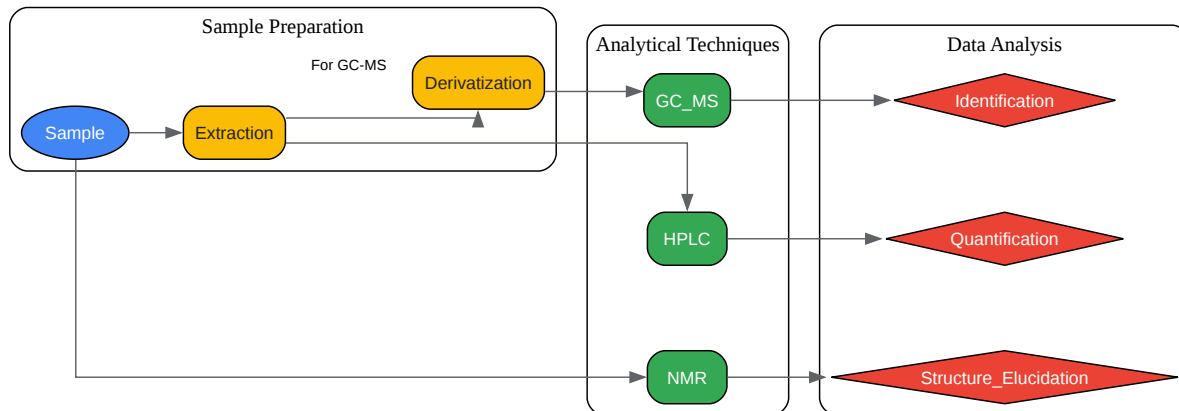
- Source: Varian A-60[1]
- Sample Source: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

¹³C NMR Spectral Data:

- Source: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

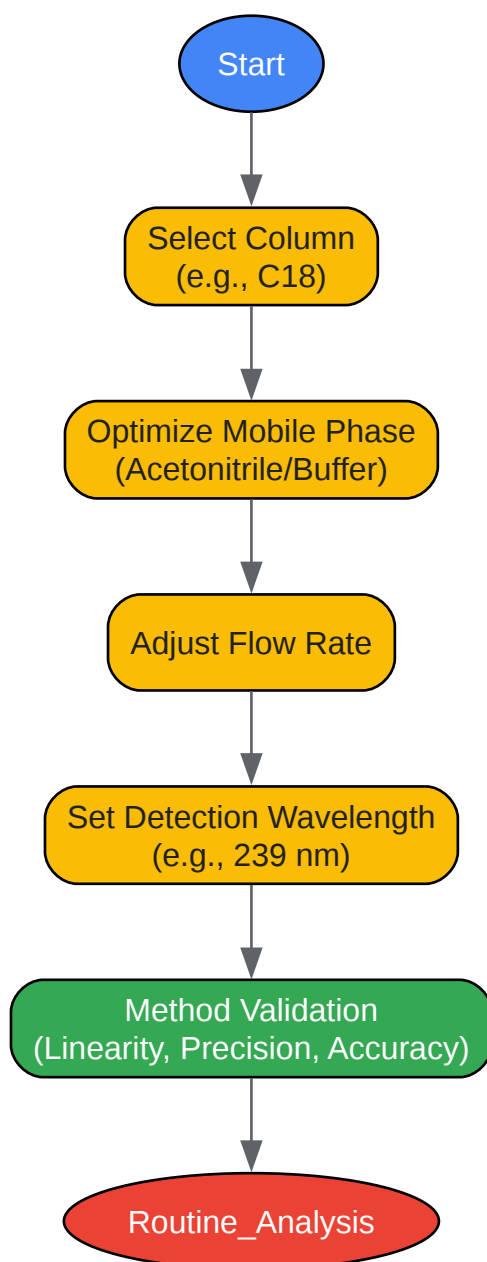
Note: Specific chemical shifts and coupling constants should be compared against a reference standard.

Visualizations



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Caption: General workflow for the analysis of **2-(Hydroxymethyl)-6-methylpyridin-3-ol**.



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Caption: Logical steps for HPLC method development.

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